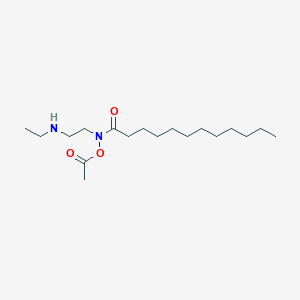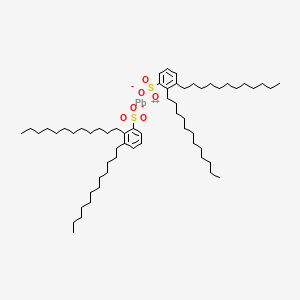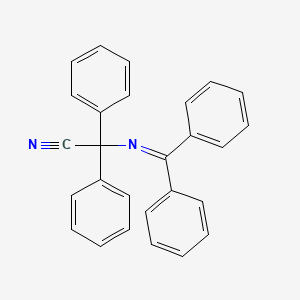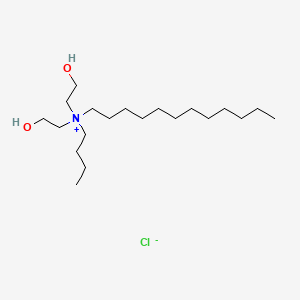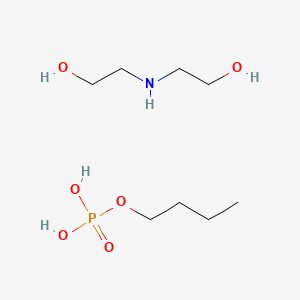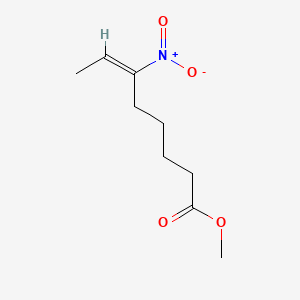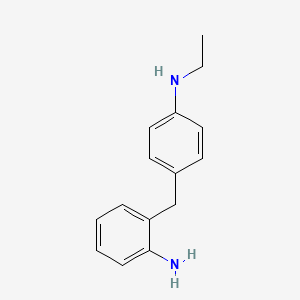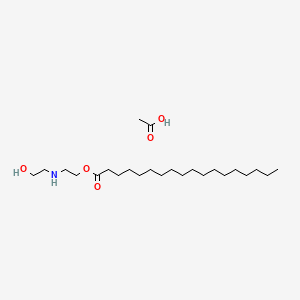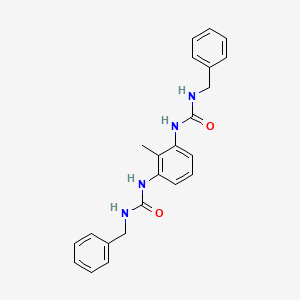
N,N''-(Methyl-m-phenylene)bis(N'-benzylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) is a chemical compound with the molecular formula C23H24N4O2 and a molar mass of 388.46226 g/mol . This compound is known for its unique structure, which includes a methyl-m-phenylene core with two benzylurea groups attached. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) typically involves the reaction of methyl-m-phenylene with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylurea groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’‘-(Methyl-m-phenylene)bis(N’,N’-dimethylurea): Similar structure but with dimethylurea groups instead of benzylurea.
N,N’‘-(Methyl-m-phenylene)bis(N’-phenylurea): Contains phenylurea groups instead of benzylurea.
N,N’‘-(Methyl-m-phenylene)bis(N’-ethylurea): Features ethylurea groups instead of benzylurea
Uniqueness
N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) is unique due to its specific combination of a methyl-m-phenylene core with benzylurea groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
94248-10-9 |
|---|---|
Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-benzyl-3-[3-(benzylcarbamoylamino)-2-methylphenyl]urea |
InChI |
InChI=1S/C23H24N4O2/c1-17-20(26-22(28)24-15-18-9-4-2-5-10-18)13-8-14-21(17)27-23(29)25-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
SYAYKVXCNYJZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NCC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


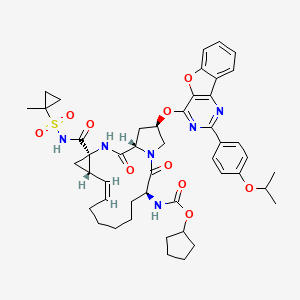
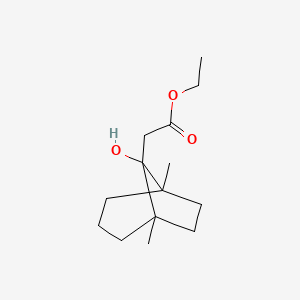

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

